Antimony lithium thiomalate nonahydrate

Description

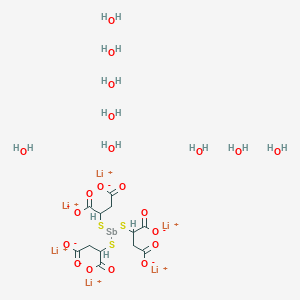

Antimony lithium thiomalate nonahydrate (Li₃Sb(C₄H₄O₄S)₃·9H₂O), also known as anthiomaline or anthiolimine, is a trivalent antimonial compound with the thiomalate ligand (mercaptobutanedioic acid) . It is a water-soluble, organometallic complex historically used in human and veterinary medicine.

Properties

CAS No. |

6169-12-6 |

|---|---|

Molecular Formula |

C12H27Li6O21S3Sb |

Molecular Weight |

767 g/mol |

IUPAC Name |

hexalithium;2-[bis(1,2-dicarboxylatoethylsulfanyl)stibanylsulfanyl]butanedioate;nonahydrate |

InChI |

InChI=1S/3C4H6O4S.6Li.9H2O.Sb/c3*5-3(6)1-2(9)4(7)8;;;;;;;;;;;;;;;;/h3*2,9H,1H2,(H,5,6)(H,7,8);;;;;;;9*1H2;/q;;;6*+1;;;;;;;;;;+3/p-9 |

InChI Key |

FYBDVMKPGKKXEY-ZJZOBTDDSA-E |

SMILES |

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])S[Sb](SC(CC(=O)[O-])C(=O)[O-])SC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.O |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].C(C(C(=O)[O-])S[Sb](SC(CC(=O)[O-])C(=O)[O-])SC(CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Anthiomaline nonahydrate; Antimony lithium thiomalate nonahydrate; |

Origin of Product |

United States |

Comparison with Similar Compounds

a) Potassium Antimony Tartrate (Tartar Emetic, K₂Sb₂(C₄H₂O₆)₂·3H₂O)

b) Sodium Antimony Pyrocatechindisulphonate (Stibophen)

- Uses : Alternative trivalent antimonial for schistosomiasis and leishmaniasis.

- Advantage : Better tolerated than tartar emetic but less effective than lithium antimony thiomalate in veterinary applications .

Key Contrast: Lithium antimony thiomalate nonahydrate exhibits superior safety profiles and broader veterinary applications compared to tartar emetic and stibophen .

Other Metal Thiomalate Complexes

a) Gold Sodium Thiomalate (NaAu(C₄H₄O₄S)₂)

b) Lithium Thiomalate (Without Antimony)

- Role : Used in materials science (e.g., octacalcium phosphate composites) to enhance mechanical strength, demonstrating thiomalate’s versatility beyond medicine .

Comparative Data Table

Research Findings and Clinical Relevance

- Efficacy: Lithium antimony thiomalate nonahydrate shows 85–90% cure rates in early-stage buffalo mammillitis, attributed to its anti-fibrotic activity .

- Mechanistic Advantage : The thiomalate ligand stabilizes antimony’s trivalent state, enhancing tissue targeting and reducing off-site toxicity .

- Historical Shift : Replaced tartar emetic in the 1970s due to patient safety , though praziquantel later superseded antimonials for schistosomiasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.